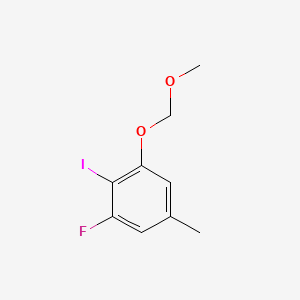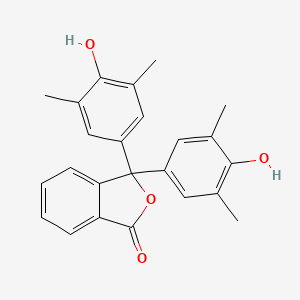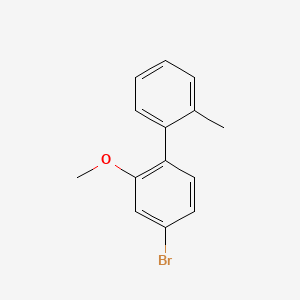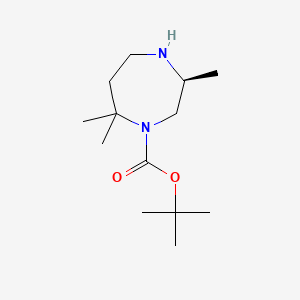![molecular formula C7H15N3S B14015623 [(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)
[(4-Methylpentan-2-ylidene)amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a 2-(1,3-dimethylbutylidene) moiety. The compound’s molecular formula is C8H16N4S, and it has a molecular weight of 200.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Wissenschaftliche Forschungsanwendungen
HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor cell survival and inducing apoptosis. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbothioamide: A simpler analog with similar chemical properties but lacking the 2-(1,3-dimethylbutylidene) moiety.
Thiosemicarbazide: Another related compound with a similar functional group but different structural features.
Uniqueness: HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 2-(1,3-dimethylbutylidene) moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H15N3S |
|---|---|
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
(4-methylpentan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C7H15N3S/c1-5(2)4-6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11) |
InChI-Schlüssel |
GYKIDLIHFHUBMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=NNC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)





![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)


